An In-depth Technical Guide to 4-(Boc-aminomethyl)pyridine: Chemical Properties, Structure, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Boc-aminomethyl)pyridine: Chemical Properties, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Boc-aminomethyl)pyridine, a key synthetic intermediate, plays a crucial role in the development of novel therapeutics. Its unique structure, featuring a pyridine ring and a Boc-protected aminomethyl group, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-(Boc-aminomethyl)pyridine. Furthermore, it delves into its significant application as a precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. Detailed experimental protocols for its synthesis and characterization are also provided to aid researchers in their drug discovery and development endeavors.
Chemical Properties and Structure
4-(Boc-aminomethyl)pyridine, systematically named tert-butyl (pyridin-4-ylmethyl)carbamate, is a white to off-white crystalline solid at room temperature.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl functionality enhances its stability and allows for controlled reactivity in multi-step organic syntheses.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [2] |
| Molecular Weight | 208.26 g/mol | [2] |
| Melting Point | 80-85 °C | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. Slightly soluble in water. | [1] |
| Storage | Store in a cool, dry place (2-8 °C), away from light and strong oxidizing agents. | [1] |
Structural Information
The chemical structure of 4-(Boc-aminomethyl)pyridine is characterized by a pyridine ring substituted at the 4-position with a methylene group, which is in turn attached to a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.
| Identifier | Value |
| SMILES | C1=CN=CC=C1CNC(=O)OC(C)(C)C |
| InChI | InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,13,14) |
| InChIKey | KXCFJDZVQLRYSI-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of 4-(Boc-aminomethyl)pyridine is typically achieved through the protection of the primary amine of 4-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis
The following protocol is a representative procedure for the synthesis of 4-(Boc-aminomethyl)pyridine.[3]
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Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)pyridine (1 equivalent) in dichloromethane (DCM).
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Addition of Reagents: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.25 equivalents), 1-hydroxybenzotriazole (HOBT) (0.075 equivalents), and triethylamine (TEA) (2.25 equivalents).
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.75 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, wash the reaction mixture with water. Extract the aqueous layer with an organic solvent like ethyl acetate.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-(Boc-aminomethyl)pyridine.
Analytical Characterization
The structure and purity of synthesized 4-(Boc-aminomethyl)pyridine are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons adjacent to the Boc-protected nitrogen, and the nine equivalent protons of the tert-butyl group.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyridine ring, the methylene carbon, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 4-(Boc-aminomethyl)pyridine will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching (from the carbamate), C=O stretching of the Boc group, and C-N stretching, as well as aromatic C-H and C=C stretching from the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 208.26.
Role in Drug Discovery and Development
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[4][5][6][7] 4-(Boc-aminomethyl)pyridine serves as a critical intermediate in the synthesis of more complex molecules with therapeutic potential.
Intermediate in the Synthesis of DPP-4 Inhibitors
A significant application of 4-(Boc-aminomethyl)pyridine is as a building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[8] DPP-4 is a serine protease that deactivates incretin hormones, which are involved in glucose homeostasis.[8] By inhibiting DPP-4, the levels of these hormones are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action is the basis for the treatment of type 2 diabetes.
Research has shown that novel aminomethyl-pyridines can act as potent and selective DPP-4 inhibitors.[8] The synthesis of these inhibitors often involves the use of a Boc-protected aminomethyl pyridine derivative to allow for the selective modification of other parts of the molecule before the final deprotection of the amine, which is often crucial for the compound's biological activity.[8] The Boc-protected intermediate allows for the construction of the desired molecular framework while preventing unwanted side reactions involving the reactive primary amine.
Conclusion
4-(Boc-aminomethyl)pyridine is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its well-defined chemical properties and structure, coupled with established synthetic protocols, make it a readily accessible building block for medicinal chemists. Its role as a precursor to potent DPP-4 inhibitors highlights its importance in the development of new treatments for type 2 diabetes. This technical guide provides researchers and scientists with the essential information required to effectively utilize 4-(Boc-aminomethyl)pyridine in their research and development endeavors.
References
- 1. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]
- 2. 4-(BOC-AMINOMETHYL)PYRIDINE | 111080-65-0 [chemicalbook.com]
- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
